

Protocol for Utilizing AZD-5991 S-enantiomer as a Negative Control

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Compound of Interest

Compound Name: AZD-5991 (S-enantiomer)

Cat. No.: B12431933

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Introduction

AZD-5991 is a potent and selective macrocyclic inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).^{[1][2]} As a BH3 mimetic, it binds with high affinity to Mcl-1, disrupting its interaction with pro-apoptotic proteins such as Bak and Bax, thereby triggering the intrinsic apoptotic pathway.^[1] In drug discovery and development, it is crucial to distinguish on-target pharmacological effects from off-target or non-specific effects of a compound. The S-enantiomer of AZD-5991 is a stereoisomer with significantly reduced activity against Mcl-1, making it an ideal negative control for in vitro and cell-based assays.^{[3][4]} This document provides detailed application notes and protocols for the use of the AZD-5991 S-enantiomer to ensure the rigorous validation of experimental results.

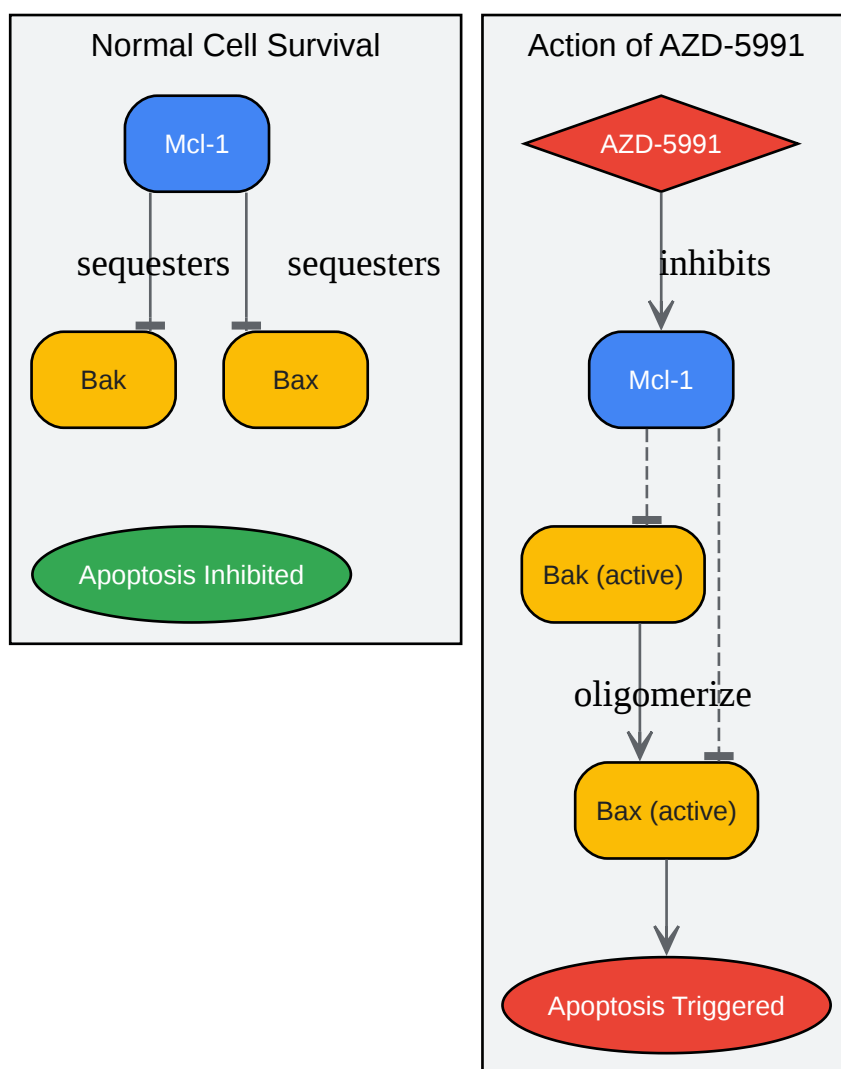
Quantitative Data Summary

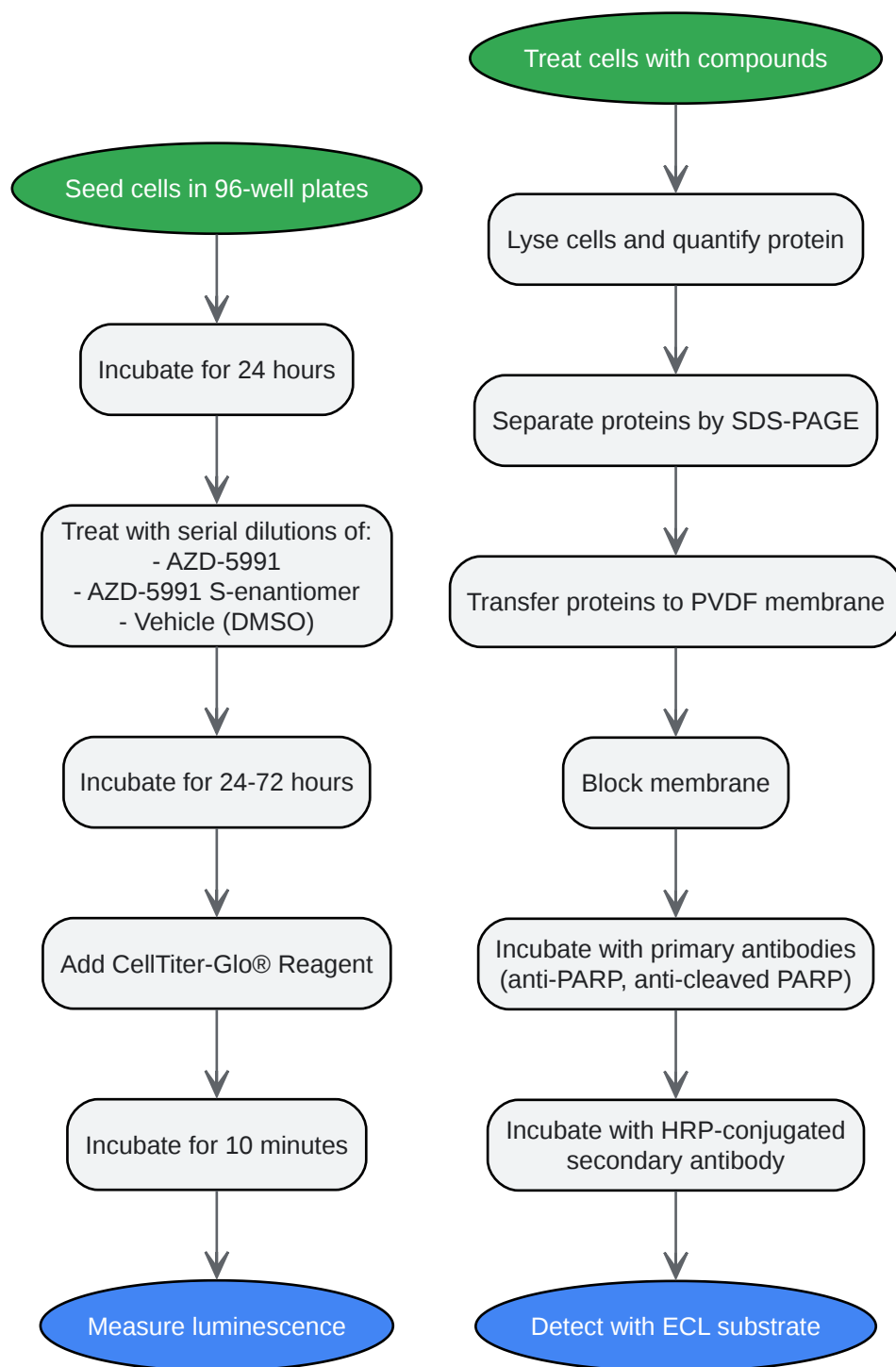
The following table summarizes the biochemical and cellular activities of AZD-5991 and its S-enantiomer, highlighting the substantial difference in their potency.

Compound	Target	Assay Type	IC50/EC50	Reference
AZD-5991	Mcl-1	FRET Assay	0.7 nM	[1]
AZD-5991 S-enantiomer	Mcl-1	FRET Assay	6.3 μ M	[3][4]
AZD-5991	MOLP-8 cells	Caspase Activation (6h)	33 nM	[2]
AZD-5991	MV4-11 cells	Caspase Activation (6h)	24 nM	[2]

Signaling Pathway

The diagram below illustrates the mechanism of action of AZD-5991 in the Mcl-1 signaling pathway, leading to apoptosis.





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